N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide
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Overview
Description
N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxypropyl chain, and a dioxoisoindole core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps:
Formation of the Dioxoisoindole Core: This step often starts with the reaction of phthalic anhydride with an amine to form the isoindole structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the isoindole derivative.
Attachment of the Methoxypropyl Chain: This step involves the alkylation of the isoindole nitrogen with a methoxypropyl halide under basic conditions.
Final Coupling: The final step is the coupling of the intermediate with a carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindole core, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the fluorophenyl group often enhances the bioavailability and metabolic stability of drug candidates, suggesting potential therapeutic applications.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the dioxoisoindole core could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide
- N-[(2-bromophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide
- N-[(2-methylphenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide
Uniqueness
The uniqueness of N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-23(13-15-6-3-4-7-18(15)22)19(25)14-8-9-16-17(12-14)21(27)24(20(16)26)10-5-11-28-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMIBPLTFSIXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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